2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
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Overview
Description
2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with dimethyl groups and a trifluoromethyl group, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common route may include:
Formation of the Benzamide Core: Starting with 2,4-dimethylbenzoic acid, it is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂).
Amidation Reaction: The benzoyl chloride is then reacted with an amine, such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, under basic conditions to form the benzamide.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of pharmaceuticals targeting specific pathways.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity. The piperazine moiety may facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-N-(4-(methylamino)-3-(trifluoromethyl)phenyl)benzamide
- 2,4-Dimethyl-N-(4-(piperidin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide
Uniqueness
The presence of the 4-methylpiperazin-1-yl group distinguishes it from other similar compounds, potentially offering unique pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C22H26F3N3O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26F3N3O/c1-15-4-7-19(16(2)12-15)21(29)26-18-6-5-17(20(13-18)22(23,24)25)14-28-10-8-27(3)9-11-28/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,29) |
InChI Key |
XNSTXKVVKNMWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C |
Origin of Product |
United States |
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